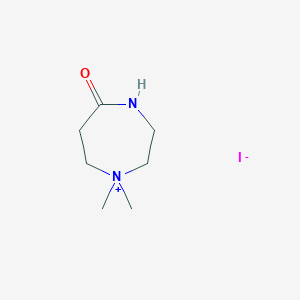
1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide is a chemical compound with the molecular formula C7H15IN2O It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide typically involves the reaction of 1,1-dimethyl-1,4-diazepan-1-ium-5-one with an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides, cyanides, or thiolates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide involves its interaction with specific molecular targets. The positively charged nitrogen atom allows it to interact with negatively charged sites on biomolecules, potentially disrupting their normal function. This interaction can lead to various biological effects, such as antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-3-oxo-1,4-diazepan-1-ium chloride
- 1,1-Dimethyl-1-carboxymethyl-3-aminopropyl ammonium hydrochloride
Comparison
1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide is unique due to its specific structure and the presence of the iodide ion. Compared to similar compounds like 1,1-Dimethyl-3-oxo-1,4-diazepan-1-ium chloride, it may exhibit different chemical reactivity and biological activity. The iodide ion can influence the compound’s solubility, stability, and interaction with other molecules, making it distinct from its chloride counterpart .
Properties
CAS No. |
935-25-1 |
|---|---|
Molecular Formula |
C7H15IN2O |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
1,1-dimethyl-1,4-diazepan-1-ium-5-one;iodide |
InChI |
InChI=1S/C7H14N2O.HI/c1-9(2)5-3-7(10)8-4-6-9;/h3-6H2,1-2H3;1H |
InChI Key |
JHTPRZXAYNJBBS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC(=O)NCC1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one](/img/structure/B11949565.png)
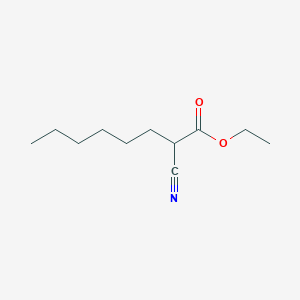




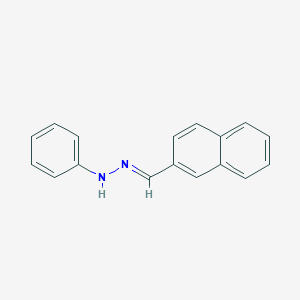
![n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline](/img/structure/B11949604.png)
![2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11949608.png)
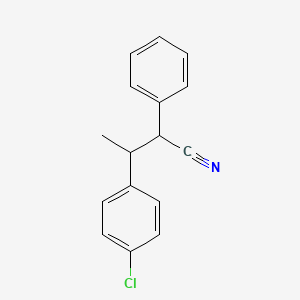
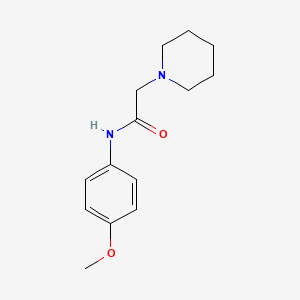

![Benzyl 3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11949644.png)
